

3,3-Dimethyl-2-benzofuran-1(3H)-one CAS number 1689-09-4

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-benzofuran-1(3H)-one

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An In-depth Technical Guide to **3,3-Dimethyl-2-benzofuran-1(3H)-one** (CAS: 1689-09-4)

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Introduction: Unveiling a Versatile Lactone

3,3-Dimethyl-2-benzofuran-1(3H)-one, also known as 3,3-dimethylphthalide, is a disubstituted lactone featuring a robust benzofuranone core.^[1] Its structure is characterized by a benzene ring fused to a five-membered furanone ring, with two methyl groups creating a sterically significant gem-dimethyl substitution at the 3-position.^[1] This structural feature is pivotal, influencing its chemical reactivity and establishing its role as a valuable synthetic intermediate. ^[1] Historically, the chemistry of benzofuranones is an extension of furan and benzofuran chemistry, with the parent phthalide structure being identified as an odor constituent in celery's essential oil in the late 19th century.^[1] The title compound, however, has gained prominence in modern organic synthesis as a crucial building block for more complex molecules, including pharmaceuticals like the antidepressant melitracenium chloride and other key intermediates such as 10,10-dimethylanthrone.^{[1][2]} This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization data, and essential safety protocols for laboratory and research professionals.

Physicochemical and Structural Characteristics

The compound typically appears as an off-white to light yellow powder or a white solid.[1][3] Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

Property	Value	Source(s)
CAS Number	1689-09-4	[1][4][5]
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1][4][5]
Molecular Weight	162.19 g/mol	[1][4][5]
Melting Point	69-77 °C	[1][4][5]
Boiling Point	291.1 °C at 760 mmHg	[4]
Density	1.122 g/cm ³	[4]
Flash Point	117.8 °C	[4]
Appearance	White Solid / Off-white to light yellow powder	[1][3]
InChIKey	YFBZUWUJSCLVST-UHFFFAOYSA-N	[5]
SMILES	CC1(C)OC(=O)C2=C1C=CC=C2	[5]

The molecular structure has been elucidated by X-ray crystallography.[2][6] In its crystalline form, all non-hydrogen atoms, except for the methyl carbons, lie on a crystallographic mirror plane.[2][6] This symmetry influences its packing in the solid state, where molecules are linked by C—H···O hydrogen bonds into zigzag chains.[2][6]

Crystallographic Parameter	Value	Source
Crystal System	Orthorhombic	[2]
Space Group	Pnma	[2]
a	14.3537 (9) Å	[2]
b	7.0069 (5) Å	[2]
c	8.2605 (5) Å	[2]
Volume	830.80 (9) Å ³	[2]
Z	4	[2]

Synthesis Pathway and Experimental Protocol

The synthesis of **3,3-Dimethyl-2-benzofuran-1(3H)-one** is most effectively achieved through the reaction of an organometallic reagent with a suitable precursor, followed by intramolecular cyclization. A robust and reliable method involves the reaction of 2-acetylbenzoic acid with a Grignard reagent, such as methylmagnesium bromide.

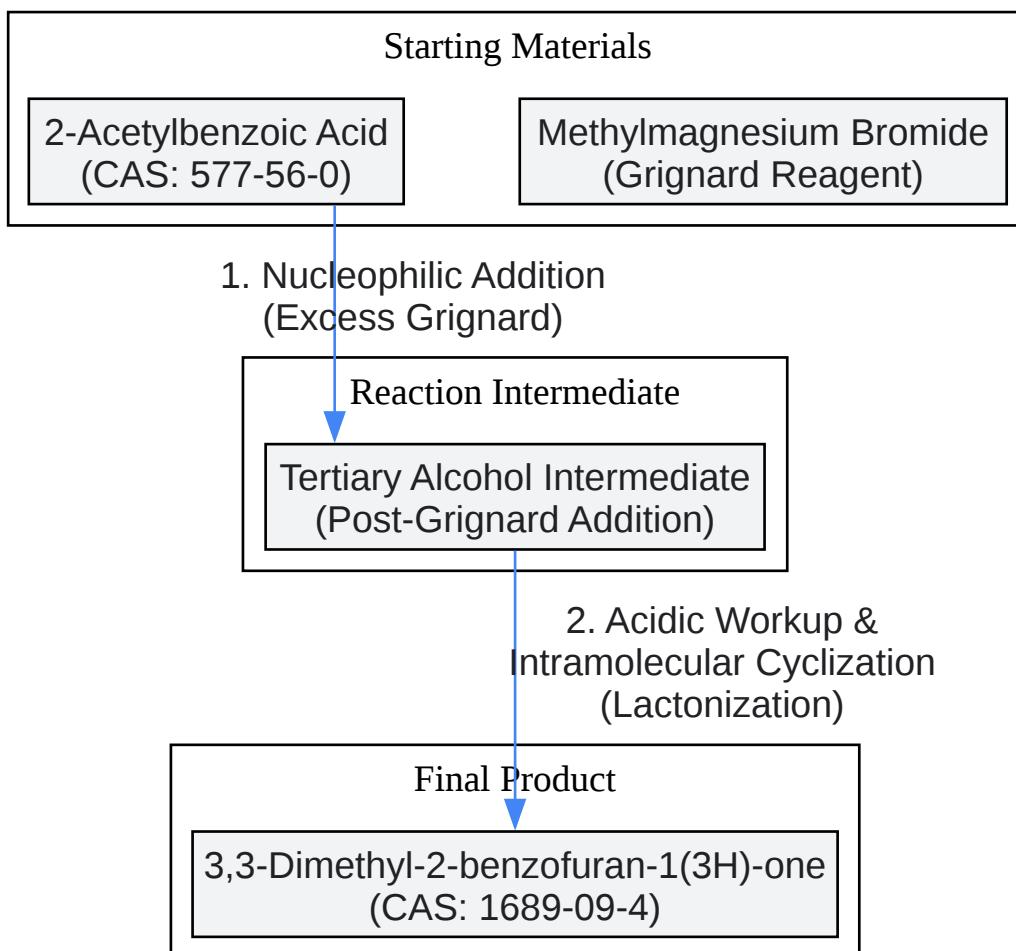
Causality of the Synthetic Strategy

The core logic of this synthesis rests on two fundamental transformations:

- Nucleophilic Addition: Organometallic reagents, like Grignard reagents, act as potent nucleophiles.^[7] The carbanionic methyl group of methylmagnesium bromide attacks the electrophilic carbonyl carbon of the ketone in 2-acetylbenzoic acid.^[7] This step is highly specific to the ketone over the carboxylic acid, which would first be deprotonated by the Grignard reagent. A slight excess of the Grignard reagent is necessary to account for this initial acid-base reaction and then to proceed with the addition to the ketone.
- Intramolecular Cyclization (Lactonization): The addition reaction forms a tertiary alcohol intermediate which also contains a carboxylate group.^[7] Upon acidic workup, the carboxylate is protonated to a carboxylic acid, and the alkoxide becomes a hydroxyl group. The resulting hydroxy carboxylic acid is perfectly poised for an intramolecular Fischer esterification.^{[8][9]} The hydroxyl group acts as the nucleophile, attacking the carbonyl carbon

of the carboxylic acid, leading to the formation of the stable five-membered lactone ring and the elimination of a water molecule.^[8]

This two-step, one-pot synthesis is efficient and provides a direct route to the desired gem-dimethyl substituted phthalide structure.



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Fig 1: Synthesis pathway from 2-acetylbenzoic acid.

Detailed Synthesis Protocol

Materials:

- 2-Acetylbenzoic acid (CAS: 577-56-0)^[10]

- Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Hydrochloric acid (HCl), concentrated
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Toluene or a similar solvent for recrystallization[2]

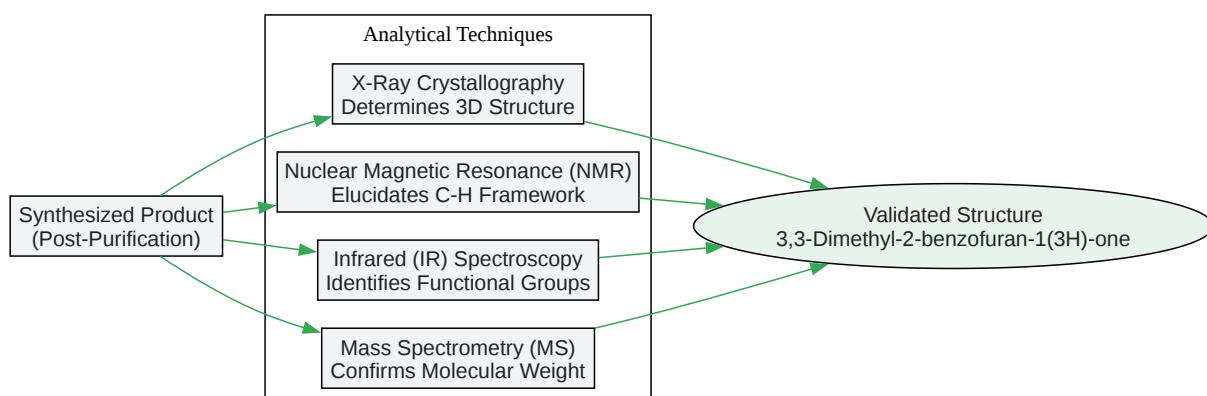
Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-acetylbenzoic acid.
- Dissolution: The starting material is dissolved in a minimal amount of anhydrous THF.
- Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (approximately 2.2 equivalents) is added dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C. The initial equivalent reacts with the acidic proton of the carboxylic acid, and the subsequent portion reacts with the ketone.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours to ensure complete conversion.
- Quenching and Cyclization: The reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C. Sufficient acid is added to dissolve the magnesium salts and to catalyze the lactonization, typically until the aqueous layer is pH 1-2. The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the cyclization.
- Extraction: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The organic layers are combined.
- Washing: The combined organic extracts are washed sequentially with water, saturated NaHCO_3 solution (to remove any unreacted starting material), and brine.

- Drying and Concentration: The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude solid is purified by recrystallization. Colorless prisms can be grown from a toluene solution by slow evaporation.^[2] The purity is then confirmed by melting point determination and spectroscopic analysis.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized **3,3-Dimethyl-2-benzofuran-1(3H)-one**.



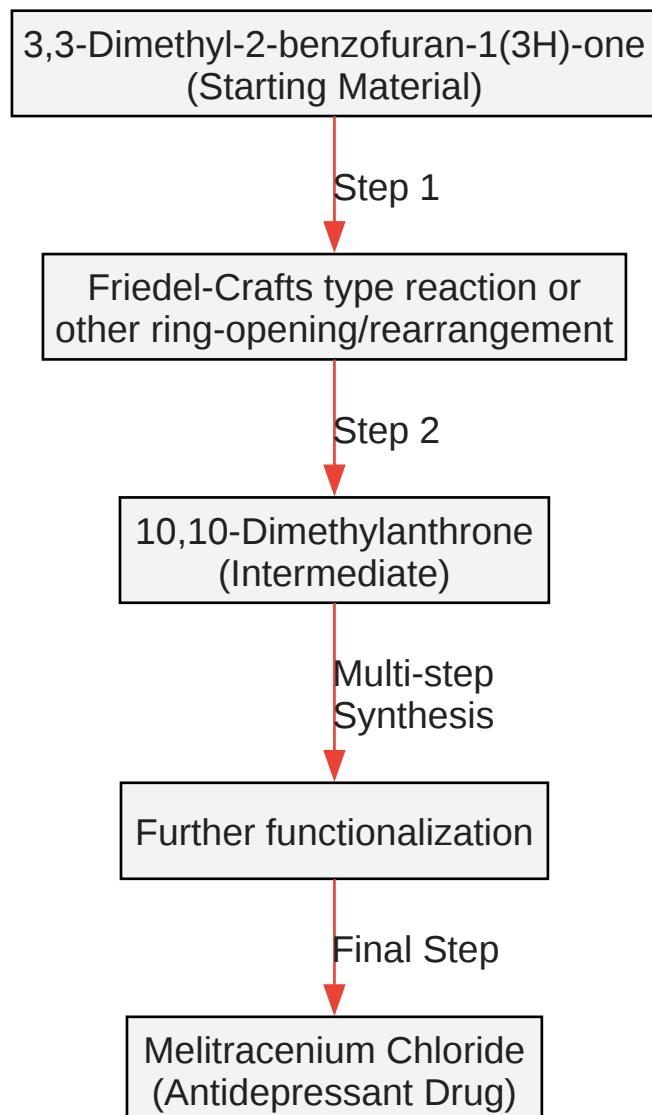
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Fig 2: Logic flow for structural validation.

Technique	Expected Result
¹ H NMR	Signals corresponding to two equivalent methyl groups (singlet, ~1.6 ppm, 6H) and aromatic protons on the benzene ring (multiplets, ~7.3-7.9 ppm, 4H).
¹³ C NMR	Resonances for the quaternary carbon (~90 ppm), methyl carbons (~25 ppm), aromatic carbons (~120-145 ppm), and the key lactone carbonyl carbon (~170 ppm).
IR Spectroscopy	A strong, characteristic absorption band for the γ -lactone carbonyl (C=O) stretch, typically around 1760 cm^{-1} . Absence of a broad O-H stretch indicates complete cyclization. [11]
Mass Spectrometry (EI)	A molecular ion peak (M^+) at $\text{m/z} = 162$, corresponding to the molecular weight of $\text{C}_{10}\text{H}_{10}\text{O}_2$. [12] A prominent fragment at $\text{m/z} = 147$ due to the loss of a methyl group is also expected.

Applications in Synthetic Chemistry

The primary utility of **3,3-Dimethyl-2-benzofuran-1(3H)-one** is as a synthetic intermediate. Its gem-dimethyl group provides steric hindrance that can direct the regioselectivity of subsequent reactions, making it a valuable tool in constructing complex molecular architectures.[\[1\]](#)



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Fig 3: Application as an intermediate for melitracenium chloride.

Safety and Handling

As with any laboratory chemical, proper handling procedures are paramount to ensure safety. The toxicological properties of this specific compound have not been fully investigated.[13] Therefore, it should be handled with the standard precautions for a novel or uncharacterized substance.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[16] All metal parts of equipment should be grounded to prevent static discharge.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Keep away from strong oxidizing agents and strong acids.[15]
- First Aid:
 - Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][15]
 - Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]
 - Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13]

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